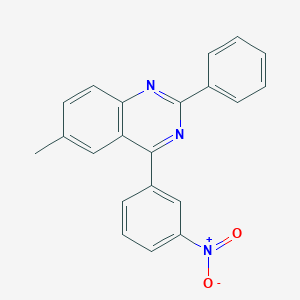![molecular formula C20H28N2O3S B5664801 8-(cyclopropylsulfonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5664801.png)
8-(cyclopropylsulfonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Diazaspiro[5.5]undecane derivatives encompass a wide range of compounds known for their versatile applications in chemical synthesis and potential biological activities. These compounds have been synthesized through various methods, showcasing their importance in organic chemistry and pharmacology.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-step processes including Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization of precursor compounds (Cordes et al., 2013). Another approach includes the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, leading to a variety of diazaspiro[5.5]undecane derivatives (Islam et al., 2017).
Molecular Structure Analysis
The molecular structures of diazaspiro[5.5]undecane derivatives have been elucidated using NMR and X-ray crystallography, revealing the presence of cyclohexanone units often preferring a chair conformation. Intermolecular hydrogen bonding and π–π stacking interactions are significant in their crystal packing (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives react with electrophiles including alkyl halides, alkane dihalides, acid chlorides, and sulfonyl chlorides, leading to spirocyclic adducts or tetrahydropyridine derivatives. These compounds have also been shown to act as bidentate ligands, forming complexes with metals like ruthenium(II) and copper(II) (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives are largely determined by their molecular structure and substituents. Detailed analysis requires specific examples, which were not identified directly related to the compound but can be inferred from related structures.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diazaspiro[5.5]undecane derivatives vary based on their specific functional groups and structural configurations. Their reactivity with various electrophiles and ability to form metal complexes highlight their chemical versatility (Cordes et al., 2013).
Eigenschaften
IUPAC Name |
8-cyclopropylsulfonyl-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-19-9-12-20(15-21(19)14-10-17-5-2-1-3-6-17)11-4-13-22(16-20)26(24,25)18-7-8-18/h1-3,5-6,18H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUUKXQOJRCDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5664722.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5664729.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5664730.png)

![2-(ethylamino)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5664746.png)
![1-ethyl-4-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5664772.png)

![4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B5664781.png)

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5664785.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5664799.png)

![1,6-dimethyl-3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5664812.png)
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5664813.png)